molecular formula C14H9N7OS B2478015 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396785-99-1

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No. B2478015
CAS RN: 1396785-99-1
M. Wt: 323.33
InChI Key: KGPUZVINSDLTHN-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that is often included in a wide variety of biologically active compounds and various photovoltaic devices . It has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds containing the benzo[c][1,2,5]thiadiazole moiety usually involves cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles . The best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .


Molecular Structure Analysis

The structure of newly synthesized compounds containing benzo[c][1,2,5]thiadiazole is usually established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .


Chemical Reactions Analysis

Compounds containing the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Scientific Research Applications

Synthesis and Evaluation as Anticancer Agents

A study focused on the synthesis of novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which are known for their significant biological properties. These compounds were synthesized via a microwave-assisted, solvent-free method and evaluated for their anticancer activity against several human cancer cell lines. The study found that some synthesized compounds exhibited promising anticancer activities with GI50 values comparable to the standard drug Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017).

Antibacterial and Antifungal Activities

Another research highlighted the synthesis of heterocyclic compounds involving thiadiazole and benzamide derivatives, aimed at evaluating their antibacterial and antifungal activities. The study reported that these synthesized compounds demonstrated significant antimicrobial properties against various gram-positive, gram-negative bacteria, and fungi, underscoring their potential as antimicrobial agents (Patel & Patel, 2015).

Photophysical Properties and Fluorescence Characteristics

Research into the synthesis of benzamide derivatives containing thiadiazoles and their corresponding BF2 complexes explored their photophysical properties. The study discovered that these compounds exhibited excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), making them potential candidates for applications in organic electronics and fluorescence-based bioimaging (Zhang et al., 2017).

Development of Antimicrobial Agents

Further research aimed at developing new antimicrobial agents synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives. These compounds were found to exhibit more potent antibacterial activity against Gram-positive strains compared to reference drugs. Particularly, some molecules showed high growth inhibitory effects against all tested pathogens, highlighting their potential as effective antimicrobial agents (Bikobo et al., 2017).

Anticancer Evaluation of Benzamide Derivatives

Another study in the field synthesized a series of benzamide derivatives and evaluated them for their anticancer activity against several cancer cell lines. The results indicated that most of the tested compounds showed moderate to excellent anticancer activity, with some derivatives displaying higher activities than the reference drug etoposide. This highlights the potential of these compounds as promising anticancer agents (Ravinaik et al., 2021).

Future Directions

Compounds containing benzo[c][1,2,5]thiadiazole are promising precursors for various applications in photovoltaics and as fluorescent sensors . Therefore, future research might focus on exploring these applications further and developing new compounds with improved properties.

Mechanism of Action

Target of Action

The primary targets of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide are lysosomes and mitochondria . These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal, while mitochondria are the powerhouses of the cell, generating energy through ATP production.

Mode of Action

This compound interacts with its targets through a process known as aggregation-induced emission (AIE) . It exhibits a unique dual organelle targeting property, with bright near-infrared emission at 736 nm, high singlet oxygen quantum yield (0.442), and good biocompatibility and photostability .

Biochemical Pathways

Upon light irradiation, there is a significant decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, destruction of phagosomes and lysosomes, which further induces cell apoptosis . This enhances the anti-tumor activity in cancer treatment .

Pharmacokinetics

Its positive charge and amphiphilic structure suggest it may have good bioavailability

Result of Action

The compound’s action results in the generation of reactive oxygen species (ROS), which cause membrane damage and kill bacteria . In addition, it can effectively inhibit tumor growth under light irradiation .

Action Environment

Environmental factors such as light exposure and pH levels can influence the compound’s action, efficacy, and stability. For instance, its AIE property is activated upon light irradiation . The compound’s stability and efficacy in various physiological environments need further investigation.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N7OS/c22-14(15-10-7-4-8-11-12(10)19-23-18-11)13-16-20-21(17-13)9-5-2-1-3-6-9/h1-8H,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPUZVINSDLTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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